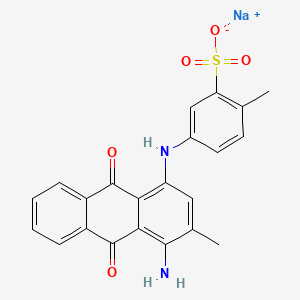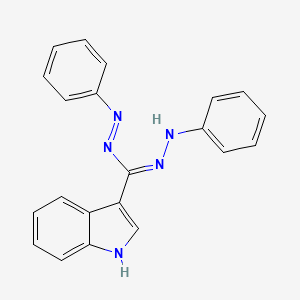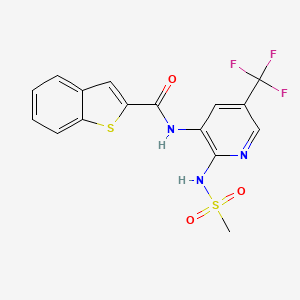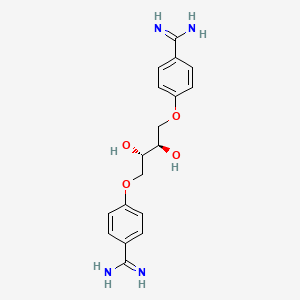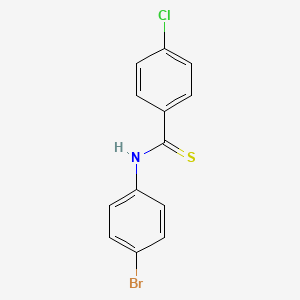
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- is an organic compound that belongs to the class of benzenecarbothioamides This compound is characterized by the presence of a benzenecarbothioamide core with a 4-bromophenyl and a 4-chloro substituent
Méthodes De Préparation
The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- can be compared with other similar compounds, such as:
Benzenecarbothioamide, N-(4-bromophenyl)-2-fluoro-: This compound has a similar structure but with a fluorine substituent instead of chlorine.
N-(4-Bromophenyl)methoxycarbothioamide: This compound has a methoxy group instead of a chloro group.
4-(4-Bromophenyl)-thiazol-2-amine: This compound contains a thiazole ring instead of a benzenecarbothioamide core.
The uniqueness of Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- lies in its specific substituents and their influence on its chemical and biological properties.
Propriétés
Numéro CAS |
21011-43-8 |
|---|---|
Formule moléculaire |
C13H9BrClNS |
Poids moléculaire |
326.64 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C13H9BrClNS/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) |
Clé InChI |
PVWLUJVDFVUTGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)

